5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound with the CAS Number: 1224288-92-9 and a molecular weight of 178.58 . It is a solid substance .
Molecular Structure Analysis
The molecular formula of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is C7H3ClN4 . The InChI code is 1S/C7H3ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H .Physical And Chemical Properties Analysis
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a solid substance . It has a density of 1.6±0.1 g/cm3 . The compound has a molar refractivity of 46.3±0.5 cm3, and its polarizability is 18.3±0.5 10-24 cm3 . The surface tension is 64.7±7.0 dyne/cm, and the molar volume is 114.5±7.0 cm3 .Scientific Research Applications
Cancer Treatment
- Field : Medical Pharmacology
- Application : Pyrazolo[1,5-a]pyrimidines, including 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, are promising medical pharmacophores in structures as potential drugs in the treatment of cancer .
- Results : The source did not provide specific results or outcomes for this compound .
Antifungal Activities
- Field : Microbiology
- Application : Some compounds of the pyrazolo[1,5-a]pyrimidine class have been tested for their antifungal activities .
- Results : The source did not provide specific results or outcomes for this compound .
ATP Mimicking Tyrosine Kinase Inhibitors
- Field : Biochemistry
- Application : Pyrimidine-5-carbonitrile derivatives, including 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
- Methods : These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Results : The source did not provide specific results or outcomes for this compound .
Antiviral Activities
- Field : Virology
- Application : Pyrazolo[1,5-a]pyrimidines, including 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, are promising medical pharmacophores in structures as potential drugs in the treatment of viral diseases .
- Results : The source did not provide specific results or outcomes for this compound .
Inflammation Treatment
- Field : Medical Pharmacology
- Application : Pyrazolo[1,5-a]pyrimidines, including 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, are promising medical pharmacophores in structures as potential drugs in the treatment of inflammatory diseases .
- Results : The source did not provide specific results or outcomes for this compound .
Chemical Research
- Field : Chemistry
- Application : 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound used in various chemical research and development processes .
- Methods : This compound can be synthesized and used in various chemical reactions as a reagent or intermediate .
- Results : The specific results or outcomes would depend on the particular chemical reaction or process in which this compound is used .
Safety And Hazards
properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGONYREIXSORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856496 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
CAS RN |
1224288-92-9 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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